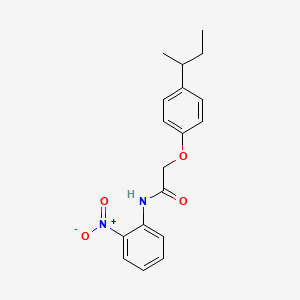

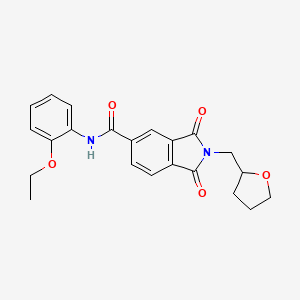

2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺

描述

This compound belongs to a class of organic molecules characterized by the presence of both phenoxy and acetamide functional groups, which are known for their versatile applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds often involves multistep procedures such as alkylation, nitration, and carbonylation reactions. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol through alkylation and nitration indicates a potential pathway for synthesizing structurally similar compounds (Zhang Da-yang, 2004).

Molecular Structure Analysis

Molecular structure analysis, including hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, reveals the significance of intra- and intermolecular interactions. X-ray crystallography and variable temperature NMR experiments offer insights into the arrangement and electronic behavior of molecules, hinting at the structural complexity and stability of acetamide derivatives (T. Romero, Angela Margarita, 2008).

Chemical Reactions and Properties

The reactivity of such compounds under various conditions can be highlighted by studies on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which undergo transformations producing different metabolites and showing significant biological activities (Sergey Girel et al., 2022).

Physical Properties Analysis

The physical properties, including solvatochromism and dipole moments, are influenced by the molecular structure and solvation effects. The study on the solvatochromism of heteroaromatic compounds, such as N-(4-Methyl-2-nitrophenyl)acetamide, offers insights into how environmental factors like temperature and solvent affect the physical properties of similar molecules (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

Chemical properties, including reactivity towards specific reagents or under certain conditions, can be studied through the synthesis and characterization of related compounds. For example, the synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides provide valuable information on the reactivity and potential applications of these compounds (Yang Man-li, 2008).

科学研究应用

药物合成中的化学选择性乙酰化固定化脂肪酶用于氨基酚的化学选择性乙酰化,作为抗疟疾药物的中间体,突出了酶催化在药物合成中的潜力。该工艺针对 N-(2-羟苯基)乙酰胺生产进行了优化,可能与 2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺的衍生物相关,用于开发新药 (Magadum & Yadav, 2018)。

抗癌、消炎和镇痛活性一项关于 2-(取代苯氧基)乙酰胺衍生物合成的研究,包括与 2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺相似的结构,揭示了显着的抗癌、消炎和镇痛潜力。这表明该化合物在药学化学中与开发新的治疗剂相关 (Rani et al., 2014)。

光催化降解研究对氟他胺等药物的光催化降解的研究提供了对环境修复技术的见解。这些发现可以了解相关化合物的降解行为,包括 2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺在不同条件下的降解行为,有助于环境安全和污染控制 (Watanabe et al., 2015)。

光学性质和传感应用香豆酚衍生物的合成和研究证明了该化合物在传感应用中的潜力,特别是用于检测 OH− 离子。这项研究为利用 2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺及其衍生物设计 pH 传感器和指示剂开辟了途径,为分析化学和环境监测做出了贡献 (Wannalerse et al., 2022)。

药理评估用于治疗用途乙酰胺衍生物的留卡特合成和药理评估指向探索此类化合物的细胞毒性、抗炎、镇痛和解热特性。这项研究支持研究 2-(4-叔丁基苯氧基)-N-(2-硝基苯基)乙酰胺衍生物的潜在治疗应用 (Rani et al., 2016)。

属性

IUPAC Name |

2-(4-butan-2-ylphenoxy)-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-3-13(2)14-8-10-15(11-9-14)24-12-18(21)19-16-6-4-5-7-17(16)20(22)23/h4-11,13H,3,12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAFOBDKLSZORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-acetyl-5-methyl-5-(2-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4008020.png)

![N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B4008026.png)

![1-allyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4008033.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4008060.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-nitrobenzoic acid](/img/structure/B4008072.png)

![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(2-fluorobenzyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4008080.png)

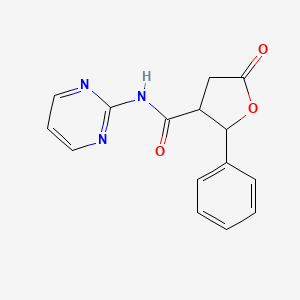

![methyl 2-cyclopentyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B4008082.png)

![ethyl 4-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4008084.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl 2-fluorobenzoate](/img/structure/B4008109.png)